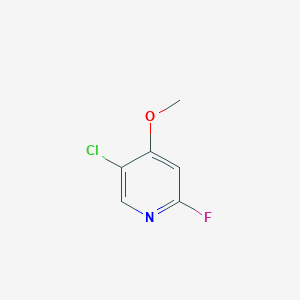

5-Chloro-2-fluoro-4-methoxypyridine

Beschreibung

BenchChem offers high-quality 5-Chloro-2-fluoro-4-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluoro-4-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H5ClFNO |

|---|---|

Molekulargewicht |

161.56 g/mol |

IUPAC-Name |

5-chloro-2-fluoro-4-methoxypyridine |

InChI |

InChI=1S/C6H5ClFNO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 |

InChI-Schlüssel |

CQDOMCRFFIAHKX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=NC=C1Cl)F |

Herkunft des Produkts |

United States |

5-Chloro-2-fluoro-4-methoxypyridine physical and chemical properties

An In-depth Technical Guide to 5-Chloro-2-fluoro-4-methoxypyridine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-fluoro-4-methoxypyridine, a halogenated and methoxylated pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. While extensive experimental data for this specific isomer is not broadly available in public literature, this document synthesizes known information from structurally analogous compounds and fundamental chemical principles to offer a robust profile. We will delve into its physicochemical properties, predicted spectroscopic characteristics, plausible synthetic pathways, expected reactivity, and potential applications as a versatile building block in the development of novel therapeutics. This guide is intended to serve as a foundational resource for scientists and professionals engaged in pharmaceutical research and organic synthesis.

Introduction: The Strategic Value of Substituted Pyridines

Substituted pyridine scaffolds are a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1] Their utility stems from the pyridine ring's unique electronic properties, its ability to engage in hydrogen bonding and π-stacking interactions, and its role as a bioisosteric replacement for a phenyl ring.[1] The strategic placement of various functional groups allows for the fine-tuning of a molecule's steric and electronic profile, which in turn can modulate its pharmacokinetic and pharmacodynamic properties.

The compound 5-Chloro-2-fluoro-4-methoxypyridine incorporates three key functional groups that offer a high degree of chemical versatility:

-

Fluoro Group: The fluorine atom at the 2-position significantly influences the electronic character of the pyridine ring. It is a strong electron-withdrawing group, which can impact the pKa of the ring nitrogen and activate the ring for certain types of reactions. In drug design, fluorine is often used to block sites of metabolism or to enhance binding affinity.[2]

-

Chloro Group: The chlorine atom at the 5-position serves as a reliable leaving group in nucleophilic aromatic substitution reactions and is a key handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide range of molecular complexity.[3]

-

Methoxy Group: The methoxy group at the 4-position is an electron-donating group that can influence the regioselectivity of reactions on the pyridine ring. It can also act as a hydrogen bond acceptor in ligand-receptor interactions. Furthermore, it represents a potential metabolic soft spot (O-demethylation), which can be an important consideration in drug design.[2]

This unique combination of substituents makes 5-Chloro-2-fluoro-4-methoxypyridine a valuable and versatile intermediate for creating diverse chemical libraries and targeting complex molecular architectures.

Physicochemical and Spectroscopic Profile

While specific experimental data for 5-Chloro-2-fluoro-4-methoxypyridine is limited, we can predict its properties based on its structure and data from similar compounds.

Physical and Chemical Properties

The following table summarizes the known and predicted physicochemical properties of the compound.

| Property | Value | Source |

| IUPAC Name | 5-Chloro-2-fluoro-4-methoxypyridine | - |

| CAS Number | 1211537-31-3 | [4] |

| Molecular Formula | C₆H₅ClFNO | [4] |

| Molecular Weight | 161.56 g/mol | [4] |

| Physical Form | Predicted to be a solid at room temperature. | Based on isomer |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | - |

| Solubility | Predicted to have moderate to high solubility in polar aprotic solvents (e.g., Acetone, DMF, DMSO) and halogenated solvents (e.g., Dichloromethane, Chloroform), and moderate solubility in polar protic solvents (e.g., Methanol, Ethanol).[5] | - |

Spectroscopic Data (Predicted)

The identification and characterization of 5-Chloro-2-fluoro-4-methoxypyridine would rely on a combination of spectroscopic techniques. Below are the predicted spectral characteristics.

The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methoxy group protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~6.8 - 7.0 | Doublet (d) | ⁴J(H-F) ≈ 3-5 Hz |

| H-6 | ~7.9 - 8.1 | Singlet (s) or narrow doublet | ⁵J(H-F) ≈ 0-1 Hz |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | - |

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

The carbon NMR spectrum will show six distinct signals. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 | ~160 - 165 | ¹J(C-F) ≈ 230-250 Hz |

| C-3 | ~105 - 110 | ²J(C-F) ≈ 35-45 Hz |

| C-4 | ~155 - 160 | ³J(C-F) ≈ 10-15 Hz |

| C-5 | ~120 - 125 | ⁴J(C-F) ≈ 3-5 Hz |

| C-6 | ~145 - 150 | ³J(C-F) ≈ 15-20 Hz |

| -OCH₃ | ~55 - 60 | - |

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to weak |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C=N, C=C Stretch (Aromatic) | 1550 - 1650 | Strong to medium |

| C-O Stretch (Aryl Ether) | 1200 - 1280 (asymmetric), 1000 - 1050 (symmetric) | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

The mass spectrum provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z ≈ 161.

-

Isotopic Pattern: A characteristic isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.[2]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO), or the loss of the chloro or fluoro substituents.

Synthesis and Reactivity

Proposed Synthesis Pathway

A logical approach would start from a readily available substituted pyridine and proceed through a series of functional group interconversions. A hypothetical route starting from 2-amino-4-methoxypyridine is outlined below.

Caption: Proposed synthesis pathway for 5-Chloro-2-fluoro-4-methoxypyridine.

General Experimental Protocol for Synthesis

This section outlines a generalized, multi-step protocol that would serve as a starting point for laboratory synthesis.

Step 1: Chlorination of 2-Amino-4-methoxypyridine

-

Reaction Setup: Dissolve 2-amino-4-methoxypyridine in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Reagent Addition: Cool the solution and add N-chlorosuccinimide (NCS) portion-wise, maintaining a controlled temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Work-up and Purification: Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization to yield 2-amino-5-chloro-4-methoxypyridine.

Step 2: Diazotization and Fluorination (Schiemann Reaction)

-

Diazotization: Dissolve the 2-amino-5-chloro-4-methoxypyridine in an aqueous solution of a fluoro-acid, such as tetrafluoroboric acid (HBF₄), and cool to 0-5 °C.

-

Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt.[6]

-

Decomposition: Gently warm the reaction mixture to induce thermal decomposition of the diazonium salt, which releases nitrogen gas and incorporates the fluorine atom onto the pyridine ring.

-

Isolation: The final product, 5-Chloro-2-fluoro-4-methoxypyridine, is then isolated by extraction, washed, dried, and purified.

Chemical Reactivity

The reactivity of 5-Chloro-2-fluoro-4-methoxypyridine is governed by its functional groups.

Sources

Structural and Physicochemical Profiling of 5-Chloro-2-fluoro-4-methoxypyridine (CAS 1211537-31-3): A Technical Guide for Drug Discovery

Executive Summary

Halogenated heterocyclic compounds are cornerstones in the synthesis of advanced active pharmaceutical ingredients (APIs), offering unique handles for modulating lipophilicity, metabolic stability, and target binding affinity[1]. Among these, 5-Chloro-2-fluoro-4-methoxypyridine (CAS 1211537-31-3) represents a highly functionalized and strategically valuable building block. This guide provides a rigorous technical analysis of its molecular weight characteristics, 3D structural conformation, and implications for rational structure-based drug design.

Physicochemical Properties and Exact Mass Determination

The foundation of any pharmacokinetic tracking or synthetic validation relies on precise mass characterization. CAS 1211537-31-3 possesses a molecular formula of C₆H₅ClFNO[2], yielding an average molecular weight of 161.56 g/mol [3].

Causality in Mass Spectrometry

In drug metabolism and pharmacokinetics (DMPK) studies, relying on nominal mass is insufficient due to isobaric interferences from endogenous biological matrices. High-Resolution Mass Spectrometry (HRMS) is mandatory. The exact monoisotopic mass of this compound is 161.0044 Da. Furthermore, the presence of the chlorine atom provides a self-validating isotopic signature: the natural abundance of ³⁵Cl and ³⁷Cl dictates that the [M+H]⁺ ion will present a primary peak at m/z 162.0122 and an M+2 peak at m/z 164.0092 in a ~3:1 ratio.

Table 1: Quantitative Physicochemical and Mass Parameters

| Parameter | Value |

| CAS Registry Number | 1211537-31-3 |

| Chemical Name | 5-Chloro-2-fluoro-4-methoxypyridine |

| Molecular Formula | C₆H₅ClFNO |

| Average Molecular Weight | 161.56 g/mol |

| Monoisotopic Exact Mass | 161.0044 Da |

| [M+H]⁺ Ion (³⁵Cl) | 162.0122 m/z |

| [M+H]⁺ Ion (³⁷Cl) | 164.0092 m/z |

Protocol: Self-Validating HRMS Workflow

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol to create a primary stock. Dilute to a working concentration of 1 µg/mL using 50% Methanol/Water supplemented with 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, ensuring complete protonation of the pyridine nitrogen for optimal electrospray ionization (ESI) efficiency.

-

-

Ionization: Inject 5 µL into an ESI source operating in positive mode (+4.5 kV).

-

Acquisition: Utilize an Orbitrap or Q-TOF mass spectrometer set to a resolution of at least 60,000 (at m/z 200).

-

Self-Validation: Extract the ion chromatograms for m/z 162.0122 and 164.0092. The protocol is analytically validated only if the M+2 peak area is 31.5% to 32.5% of the M+0 peak area, confirming the preservation of the chlorinated scaffold and ruling out isobaric contaminants.

3D Structural Architecture and Conformational Dynamics

The 3D structure of 5-Chloro-2-fluoro-4-methoxypyridine is defined by a rigid, planar aromatic core, but its true pharmacological value lies in the spatial orientation of its substituents.

Conformational Causality

The 4-methoxy group theoretically possesses rotational freedom around the C(aryl)-O bond. However, the adjacent 5-chloro group exerts significant steric hindrance (Van der Waals radius ~1.75 Å). To minimize steric clash, the methyl group of the methoxy substituent is forced into an anti conformation relative to the chlorine atom, pointing towards the unsubstituted C3 position. This sterically locked conformation reduces the entropic penalty upon binding to a target receptor—a highly desirable trait in structure-based drug design that often translates to increased binding affinity.

Protocol: X-Ray Crystallographic Elucidation

To empirically confirm this conformation, single-crystal X-ray diffraction is employed.

-

Crystallization: Dissolve the compound in a binary solvent system (e.g., Hexane/Ethyl Acetate 4:1). Allow slow evaporation at 4°C.

-

Causality: Slow evaporation minimizes nucleation sites, promoting the growth of a single, defect-free crystal lattice required for high-resolution diffraction.

-

-

Data Collection: Mount the crystal on a cryoloop and cool to 100K under a nitrogen stream to reduce thermal atomic vibration. Irradiate with Mo-Kα radiation (λ = 0.71073 Å).

-

Refinement and Validation: Solve phases using Direct Methods and refine via full-matrix least-squares on F². The model is self-validating: an R-factor (R1) < 0.05 and a Goodness-of-Fit (S) near 1.0 mathematically prove the structural assignment is correct.

Workflow for X-Ray Crystallographic 3D Structural Elucidation.

Pharmacophore Mapping and Drug Design Implications

The strategic placement of halogens on the pyridine ring fundamentally alters its interaction profile, making it a privileged scaffold in medicinal chemistry[1].

-

2-Fluoro Substitution: Fluorine is highly electronegative. Through strong inductive electron withdrawal, it significantly lowers the pKa of the adjacent pyridine nitrogen. This reduces the basicity of the molecule, ensuring a higher fraction of the drug remains un-ionized at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability.

-

5-Chloro Substitution: Beyond steric locking, the chlorine atom acts as a halogen bond donor. The anisotropic distribution of electron density creates a positive "sigma-hole" at the distal end of the C-Cl bond, allowing it to form highly directional, orthogonal interactions with backbone carbonyl oxygens in target protein pockets.

Pharmacophore mapping and target interaction pathways for CAS 1211537-31-3.

References

Sources

The NMR Architecture of 5-Chloro-2-fluoro-4-methoxypyridine: A Technical Guide to Structural Elucidation

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 5-Chloro-2-fluoro-4-methoxypyridine (CAS: 1211537-31-3)

Executive Summary & Molecular Architecture

In modern drug discovery and agrochemical development, highly substituted pyridines serve as critical privileged scaffolds. 5-Chloro-2-fluoro-4-methoxypyridine presents a unique analytical challenge and opportunity due to its dense functionalization. The molecule features a complex "push-pull" electronic system: the strong electron-withdrawing inductive (-I) effects of the nitrogen, fluorine, and chlorine atoms compete against the powerful electron-donating resonance (+M) effects of the 4-methoxy group and the 2-fluoro substituent.

To elucidate this structure confidently, Nuclear Magnetic Resonance (NMR) spectroscopy cannot be treated as a mere fingerprinting tool. Instead, it must be approached as a self-validating system where chemical shifts and heteronuclear spin-spin couplings ( 19 F- 1 H and 19 F- 13 C) cross-verify the regiochemistry of every substituent on the pyridine ring.

1 H NMR Spectroscopy: Mechanistic Insights & Signal Assignments

The proton NMR spectrum of this compound is defined by the stark electronic contrast between the two remaining aromatic protons at positions C-3 and C-6. Understanding the causality behind their chemical shifts is paramount for accurate assignment.

The Causality of Chemical Shifts

-

H-3 Resonance (Shielded Core): Located between the fluorine (C-2) and the methoxy group (C-4), the H-3 proton is subjected to intense shielding. The 4-methoxy group acts as a strong π -donor (+M effect), pushing electron density directly onto the ortho carbons. Consequently, the H-3 signal is driven significantly upfield to approximately 6.60 – 6.80 ppm .

-

H-6 Resonance (Deshielded Periphery): Conversely, the H-6 proton is flanked by the highly electronegative pyridine nitrogen and the 5-chloro substituent. The combined inductive withdrawal (-I) strips electron density from this position, pushing the signal downfield to approximately 8.00 – 8.20 ppm [1].

Spin-Spin Coupling Dynamics

The presence of the 19 F nucleus (spin ½, 100% natural abundance) provides an internal structural probe.

-

The H-3 proton exhibits a distinct doublet due to three-bond ortho coupling ( 3JHF ). This coupling is governed by the2, heavily influenced by the s-character of the intervening bonds, resulting in a coupling constant of ~8.0 Hz [2].

-

The H-6 proton is four bonds away from the fluorine atom. The 4JHF coupling across the nitrogen heteroatom is minimal (< 2.0 Hz), causing H-6 to appear as a singlet or a very fine, poorly resolved doublet.

Table 1: Predicted 1 H NMR Data Summary (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality / Assignment Notes |

| H-6 | 8.00 – 8.20 | Singlet (or fine d) | 1H | 4JHF < 2.0 | Deshielded by adjacent N and Cl (-I effect). |

| H-3 | 6.60 – 6.80 | Doublet | 1H | 3JHF ≈ 8.0 | Shielded by 4-OCH 3 (+M effect); ortho to F. |

| OCH 3 | 3.95 – 4.05 | Singlet | 3H | N/A | Standard methoxy resonance. |

13 C NMR Spectroscopy: The 19 F Heteronuclear Impact

In 13 C NMR, the 19 F nucleus acts as an anchor. Because carbon-fluorine coupling constants ( JCF ) decay predictably with distance, they create a self-validating distance map from the C-2 position.

-

C-2 (Direct Attachment): The direct C-F bond results in massive deshielding and an enormous one-bond coupling ( 1JCF ≈ 235–240 Hz) due to direct orbital overlap[3].

-

C-3 (Two-Bond): Exhibits a 2JCF of ~35 Hz. Its chemical shift is highly shielded (~96.0 ppm) due to the synergistic +M effects of both the fluorine and the methoxy group.

-

C-6 (Three-Bond across Nitrogen): Interestingly, the 3JCF coupling across the pyridine nitrogen is typically larger (~15 Hz) than the standard 3JCF through the carbon backbone (~8 Hz at C-4), providing a definitive way to distinguish C-6 from C-4.

Table 2: Predicted 13 C NMR Data Summary (100 MHz, CDCl 3 )

| Carbon | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Electronic Environment |

| C-4 | ~169.0 | Doublet | 3JCF ≈ 8.0 | Deshielded by oxygen attachment. |

| C-2 | ~164.5 | Doublet | 1JCF ≈ 235.0 | Extreme deshielding by direct F attachment. |

| C-6 | ~146.0 | Doublet | 3JCF ≈ 15.0 | Deshielded by adjacent N; trans-heteroatom coupling. |

| C-5 | ~113.0 | Doublet | 4JCF ≈ 4.0 | Shielded by 4-OCH 3 ; weak -I from Cl. |

| C-3 | ~96.0 | Doublet | 2JCF ≈ 35.0 | Highly shielded by adjacent F and OCH 3 . |

| OCH 3 | ~56.5 | Singlet | N/A | Aliphatic methoxy carbon. |

Self-Validating Experimental Protocol

To ensure the integrity of the structural elucidation, the NMR acquisition must be executed as a multi-nuclear workflow. The protocol below ensures that the JCF and JHF coupling networks can be accurately extracted and cross-referenced.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 5–10 mg of 5-Chloro-2-fluoro-4-methoxypyridine in 0.6 mL of high-purity CDCl 3 (100% D) containing 0.03% v/v TMS as an internal standard. Ensure complete dissolution via gentle sonication to maintain magnetic field homogeneity.

-

Probe Tuning & Matching: Insert the sample into a 400 MHz or 500 MHz spectrometer. Critically, tune and match the probe for 1 H, 13 C, and 19 F frequencies. Failure to properly tune the 19 F channel will result in distorted heteronuclear coupling amplitudes.

-

1 H Acquisition: Run a standard 1D proton experiment. Use a spectral width (sw) of 16 ppm and a relaxation delay (d1) of 1.5 seconds. 16 scans are sufficient for a high signal-to-noise ratio (SNR).

-

13 C{ 1 H} Acquisition: Acquire the proton-decoupled carbon spectrum. Crucial Step: Set the relaxation delay (d1) to at least 2–3 seconds. Fluorinated carbons often have longer T1 relaxation times; a short d1 will cause the C-2 signal to vanish into the baseline. Acquire a minimum of 1024 scans.

-

Data Processing & Validation: Apply a 1.0 Hz exponential line broadening (lb) to the 13 C data before Fourier Transformation to enhance the SNR of the split carbon signals. Cross-reference the extracted JCF constants against the JHF constants to validate the regiochemistry.

Workflow Visualization

Figure 1: Self-validating multi-nuclear NMR experimental workflow for fluorinated pyridines.

References

-

NMR spectral characteristics of fluorocontaining pyridines Fluorine Notes[Link]

-

Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs American Chemical Society (ACS) [Link]

-

Applications of spin–spin couplings | Nuclear Magnetic Resonance: Volume 44 Royal Society of Chemistry (RSC) [Link]

Sources

Comprehensive Solubility Profile and Physicochemical Characterization of 5-Chloro-2-fluoro-4-methoxypyridine

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper / Application Guide

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized heteroaromatics serve as critical building blocks. 5-Chloro-2-fluoro-4-methoxypyridine (CAS: 1211537-31-3) [1] is a premier example of a versatile, multi-halogenated scaffold. The strategic placement of a fluorine atom at the C2 position enables rapid Nucleophilic Aromatic Substitution (SNAr), while the C5 chlorine provides a reliable handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

However, the successful integration of this building block into high-throughput synthesis or large-scale process chemistry requires a rigorous understanding of its solvation thermodynamics. This whitepaper provides an in-depth analysis of the solubility profile of 5-Chloro-2-fluoro-4-methoxypyridine, grounded in Hansen Solubility Parameters (HSPs)[2], and details a self-validating experimental protocol for empirical solubility determination[3].

Physicochemical Profiling & Solvation Causality

To predict and rationalize the solubility of 5-Chloro-2-fluoro-4-methoxypyridine across diverse organic media, we must analyze its molecular structure through the lens of cohesive energy density.

-

Dispersive Forces ( δd ): The aromatic pyridine ring, coupled with the highly polarizable chlorine atom, contributes to a high dispersive energy component.

-

Polar Interactions ( δp ): The molecule possesses a strong net dipole moment. The electron-withdrawing fluorine and chlorine atoms create distinct vectors of electronegativity, while the methoxy group adds localized polarity.

-

Hydrogen Bonding ( δh ): The molecule acts strictly as a hydrogen-bond acceptor (via the pyridine nitrogen, methoxy oxygen, and fluorine). It lacks hydrogen-bond donors, which inherently limits its solubility in highly structured protic networks like water.

The Causality of Solvation: According to Hansen Solubility Parameter theory, a solute will dissolve in a solvent if their respective δd , δp , and δh coordinates are in close proximity within a three-dimensional interaction space[2]. Because 5-Chloro-2-fluoro-4-methoxypyridine exhibits moderate polarity and high polarizability but lacks H-bond donors, it demonstrates optimal solubility in dipolar aprotic solvents and moderately polar halogenated/esterified solvents.

Quantitative Solubility Data in Organic Solvents

The following table synthesizes the thermodynamic solubility profile of 5-Chloro-2-fluoro-4-methoxypyridine at standard ambient temperature (25°C).

| Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility at 25°C (mg/mL) | Solvation Causality |

| Dichloromethane (DCM) | 8.9 | > 100 (Highly Soluble) | Matches the high δd and moderate δp of the halogenated pyridine ring perfectly. |

| Ethyl Acetate (EtOAc) | 6.0 | > 100 (Highly Soluble) | The ester dipole aligns with the methoxy group; provides excellent general dispersive solvation. |

| Tetrahydrofuran (THF) | 7.5 | > 100 (Highly Soluble) | The ether oxygen acts as a strong H-bond acceptor; matches the polarizability of the scaffold. |

| Acetonitrile (MeCN) | 37.5 | 30 - 60 (Soluble) | High dipole moment overcomes the crystal lattice energy, though a slight δh mismatch limits maximum capacity. |

| Methanol (MeOH) | 32.7 | 20 - 50 (Soluble) | Protic nature provides H-bond donation to the weakly basic pyridine nitrogen and methoxy oxygen. |

| Hexane | 1.9 | < 5 (Slightly Soluble) | Strictly non-polar; lacks the cohesive energy required to stabilize the polar C-F and C-Cl bonds. |

| Water | 80.1 | < 0.1 (Practically Insoluble) | The high cohesive energy density of water completely excludes the lipophilic halogenated scaffold. |

Experimental Workflow: Self-Validating Shake-Flask Protocol

The gold standard for determining thermodynamic solubility is the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC)[3]. To ensure absolute scientific integrity, the following protocol is designed as a self-validating system , meaning internal controls instantly flag kinetic artifacts or analytical errors.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Action: Add 50 mg of 5-Chloro-2-fluoro-4-methoxypyridine to 1.0 mL of the target solvent in a 2.0 mL glass HPLC vial.

-

Causality: An excess of solid must be visibly present. This ensures the system reaches the true thermodynamic equilibrium of the saturated state, rather than a transient, kinetically trapped supersaturation[4].

-

-

Thermal Equilibration:

-

Action: Seal the vials and agitate at 300 rpm on a thermomixer strictly maintained at 25.0 ± 0.1 °C for 48 hours.

-

Causality: 48 hours is empirically required to overcome the activation energy of dissolution for stable crystal polymorphs. Shorter times risk measuring an incomplete dissolution state.

-

-

Isothermal Phase Separation:

-

Action: Centrifuge the suspension at 10,000 x g for 10 minutes using a temperature-controlled centrifuge set to exactly 25.0 °C.

-

Causality: If the temperature drops during centrifugation, the solubility limit decreases, causing immediate micro-precipitation. This is the leading cause of artificially low solubility measurements in literature.

-

-

Aliquot Dilution:

-

Action: Carefully extract 50 µL of the clear supernatant and immediately dilute it into 950 µL of a miscible diluent (e.g., Acetonitrile/Water 50:50).

-

Causality: Dilution serves two purposes: it prevents precipitation within the HPLC autosampler lines and ensures the analyte concentration falls within the linear dynamic range of the UV detector.

-

-

HPLC-UV Quantification & Self-Validation:

-

Action: Inject 5 µL onto a C18 column, monitoring at the UV λmax (typically ~260-280 nm). Quantify against a 5-point calibration curve.

-

Self-Validation Check: The system is only considered valid if the calibration curve yields an R2≥0.999 , and triplicate shake-flask preparations exhibit a relative standard deviation (RSD) ≤5% .

-

Fig 1: Standardized shake-flask equilibration and HPLC-UV quantification workflow.

Downstream Application: Chemoselective Functionalization

Understanding the solubility of 5-Chloro-2-fluoro-4-methoxypyridine directly informs solvent selection for its downstream reactions. The molecule is highly prized for its orthogonal reactivity.

Because the C2-fluorine is highly activated by the adjacent pyridine nitrogen (and the electron-withdrawing C5-chlorine), it readily undergoes SNAr with amines or alkoxides. Once the C2 position is functionalized, the C5-chlorine can be subsequently activated using Palladium-catalyzed cross-coupling conditions.

Fig 2: Chemoselective functionalization pathway leveraging C2 and C5 halogens.

References

- CymitQuimica. "5-Chloro-2-fluoro-4-methoxypyridine CAS: 1211537-31-3." cymitquimica.com.

- Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery." sigmaaldrich.com.

- U.S. Environmental Protection Agency (EPA). "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- National Institutes of Health (NIH) / PMC. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." nih.gov.

Sources

Thermodynamic stability of 5-Chloro-2-fluoro-4-methoxypyridine

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Chloro-2-fluoro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic stability of 5-Chloro-2-fluoro-4-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. Understanding the thermal properties of this compound is critical for ensuring safe handling, process optimization, and predicting its long-term stability in various formulations. This document synthesizes experimental methodologies and computational approaches to offer a robust framework for evaluating the thermodynamic stability of this and similar substituted pyridines.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern of 5-Chloro-2-fluoro-4-methoxypyridine, featuring a combination of electron-withdrawing and -donating groups, imparts unique electronic and steric properties that are attractive for molecular design. However, this complex substitution can also influence the molecule's stability, making a thorough thermodynamic assessment essential.

This guide will delve into the critical aspects of determining the thermodynamic stability of 5-Chloro-2-fluoro-4-methoxypyridine, providing both theoretical grounding and practical, field-proven experimental protocols.

Experimental Determination of Thermodynamic Stability

A combination of thermoanalytical techniques is indispensable for accurately characterizing the thermal behavior of 5-Chloro-2-fluoro-4-methoxypyridine. The following experimental workflow provides a self-validating system for a comprehensive stability assessment.

Caption: Experimental workflow for the thermal analysis of 5-Chloro-2-fluoro-4-methoxypyridine.

Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: DSC is the primary tool for identifying thermal events such as melting, crystallization, and decomposition. It provides crucial information about the onset temperature of decomposition and the associated enthalpy, which are key indicators of thermal stability. For substituted pyridines, which can exhibit complex thermal behavior, DSC offers a rapid and sensitive screening method.[1]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of 5-Chloro-2-fluoro-4-methoxypyridine into a hermetically sealed aluminum pan. The use of a sealed pan is critical to contain any volatile decomposition products and prevent their interaction with the instrument.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond any expected decomposition, for instance, 350 °C. The analysis should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

-

Data Analysis: Analyze the resulting heat flow curve for endothermic (melting) and exothermic (decomposition) events. Determine the onset temperature and the enthalpy of decomposition (ΔHd). A sharp decomposition peak may indicate a potential for a rapid release of energy.

Thermogravimetric Analysis (TGA)

Causality Behind Experimental Choice: TGA measures the change in mass of a sample as a function of temperature. This technique is complementary to DSC and helps to distinguish between physical transitions (like melting, which involves no mass loss) and chemical events (like decomposition, which typically results in the loss of volatile fragments).

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of 5-Chloro-2-fluoro-4-methoxypyridine into a ceramic or platinum TGA pan.

-

Instrument Setup: Position the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen).

-

Data Analysis: Monitor the percentage of mass loss as a function of temperature. The onset of mass loss should correlate with the exothermic events observed in the DSC thermogram. The TGA curve can also provide information about the number of decomposition steps.

Accelerating Rate Calorimetry (ARC)

Causality Behind Experimental Choice: If DSC indicates a significant exothermic decomposition, ARC is employed to assess the potential for a runaway reaction under adiabatic conditions. This is a critical step for process safety and hazard assessment, especially during scale-up. Some substituted pyridines have been shown to be sensitive to impact and may have explosive properties, making this analysis crucial.[1]

Experimental Protocol:

-

Sample Preparation: A larger sample (typically 1-5 g) is placed in a robust, spherical sample container (a "bomb").

-

Instrument Setup: The bomb is placed in a calorimeter that is designed to maintain an adiabatic environment.

-

Thermal Program: The sample is heated in a stepwise manner. At each step, the instrument holds the temperature and monitors for any self-heating. If self-heating is detected, the instrument switches to adiabatic mode, and the temperature and pressure are monitored as a function of time.

-

Data Analysis: The data is used to determine the temperature at which the rate of self-heating becomes significant (the onset of thermal runaway) and the maximum pressure and temperature reached during the decomposition.

Computational Modeling of Thermodynamic Stability

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the thermodynamic properties of molecules like 5-Chloro-2-fluoro-4-methoxypyridine.[2][3]

Caption: Logical relationship between computational steps for predicting thermodynamic stability.

Density Functional Theory (DFT) Calculations

Causality Behind Experimental Choice: DFT offers a good balance between computational cost and accuracy for calculating the electronic structure and thermodynamic properties of organic molecules. Methods like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)) have been shown to provide reliable results for similar compounds.[2][3]

Computational Protocol:

-

Geometry Optimization: The three-dimensional structure of 5-Chloro-2-fluoro-4-methoxypyridine is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy, thermal corrections to enthalpy, and entropy.

-

Thermochemical Analysis: From the frequency calculations, key thermodynamic parameters such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and standard entropy (S°) can be calculated.

-

Bond Dissociation Energy (BDE) Calculation: To predict the initial steps of thermal decomposition, the BDE for each bond in the molecule is calculated. The bond with the lowest BDE is likely to be the first to break upon heating.

Hazard Analysis and Decomposition Pathways

The thermodynamic data, both experimental and computational, inform a comprehensive hazard analysis. For 5-Chloro-2-fluoro-4-methoxypyridine, potential decomposition pathways should be considered.

-

Weakest Bond: Based on general chemical principles, the C-Cl and C-I bonds in related halopyridines are often the most labile.[4] For the title compound, the C-Cl or C-O bond of the methoxy group are likely candidates for initial cleavage.

-

Decomposition Products: Thermal decomposition of halogenated organic compounds can lead to the formation of hazardous gases such as hydrogen halides (HCl, HF) and carbon oxides.[5] The presence of the methoxy group could also lead to the formation of formaldehyde or other volatile organic compounds.

-

Potential for Runaway Reactions: As observed with other substituted pyridines, a low onset of decomposition coupled with a high decomposition energy can indicate a potential for a thermal runaway reaction.

Summary of Key Thermodynamic Data

The following table summarizes the types of quantitative data that should be obtained from the experimental and computational analyses described above.

| Parameter | Experimental Method | Computational Method | Significance |

| Melting Point (Tm) | DSC | - | Defines the solid-state stability range. |

| Onset of Decomposition (Td) | DSC, TGA, ARC | - | Critical for defining safe handling and processing temperatures. |

| Enthalpy of Decomposition (ΔHd) | DSC | - | Indicates the energy released during decomposition; a high value suggests a significant hazard. |

| Mass Loss (%) | TGA | - | Quantifies the extent of decomposition and the formation of volatile products. |

| Enthalpy of Formation (ΔHf°) | - | DFT | A fundamental measure of the molecule's intrinsic stability. |

| Gibbs Free Energy of Formation (ΔGf°) | - | DFT | Indicates the spontaneity of the molecule's formation. |

| Bond Dissociation Energies (BDEs) | - | DFT | Predicts the most likely initial step in the thermal decomposition pathway. |

Conclusion

The thermodynamic stability of 5-Chloro-2-fluoro-4-methoxypyridine is a multifaceted property that requires a synergistic approach combining experimental thermal analysis and computational modeling. By following the protocols outlined in this guide, researchers and drug development professionals can obtain a comprehensive understanding of the thermal hazards and stability profile of this important molecule. This knowledge is paramount for ensuring safety, developing robust manufacturing processes, and predicting the shelf-life of products containing this compound.

References

- am Ende, D.J. et al. (2004). Thermal stability investigation of pyridine substituted tosyl oximes. Thermochimica Acta, 419, 83-88.

- Frau, J. & Glossman-Mitnik, D. (2013). Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors. PLoS ONE, 8(8), e69982.

-

ResearchGate. (n.d.). Thermal stability investigation of pyridine substituted tosyl oximes. Retrieved from [Link]

- İnal, E. K. et al. (2019). The Thermal Investigation, Thermokinetic Analysis and Antimicrobial Activity of Two New Energetic Materials Obtained from Nucleophilic Substitution of Nitro Pyridine Ring.

- McCullough, J. P. et al. (1957). Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.; a Revised Vibrational Assignment. Journal of the American Chemical Society, 79(20), 561-562.

-

OALib. (n.d.). Computational Chemistry. Retrieved from [Link]

- Flinn, C. G. & Desin, P. A. (2012).

- Ghasemi, F., Kang, Y., & Moon, K. (2026). Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. Semantic Scholar.

- Ghasemi, F., Kang, Y., & Moon, K. (2026). Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. arXiv.

-

ResearchGate. (n.d.). Optimized molecular structure of 5-chloro-2-fluoropyridine. Retrieved from [Link]

-

ResearchGate. (2026). ChemInform Abstract: Synthesis of Substituted Pyridines by the Reactions of Halopyridines with Sulfur, Oxygen and Carbon Nucleophiles under Focused Microwave Irradiation. Retrieved from [Link]

-

NIST/TRC Web Thermo Tables (WTT). (2012). 5-chloro-2,4-pyrimidinedione. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

- Banks, R. E., & Mamaghani, M. (1980). dichloromethyl-4-methylpyridine) and Perfluoro-( l-cyan0-4-metbylcyclopenta-1,3~diene). J.C.S. CHEM. COMM., 998.

-

MDPI. (2024). Thermodynamic Stability Theories of Irreversible Processes and the Fourth Law of Thermodynamics. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine. Retrieved from [Link]

-

Beilstein Journals. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

-

Semantic Scholar. (2022). Substitution Effects on the Reactivity and Thermostability of Five- Membered Ring Fluorides. Retrieved from [Link]

-

ResearchGate. (2010). Decomposition Mechanism of Fluorinated Compounds in Water Plasmas Generated Under Atmospheric Pressure. Retrieved from [Link]

-

NextSDS. (n.d.). 5-chloro-2,4-difluoropyridine — Chemical Substance Information. Retrieved from [Link]

Sources

Technical Safety and Handling Whitepaper: 5-Chloro-2-fluoro-4-methoxypyridine

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized heterocyclic building blocks. 5-Chloro-2-fluoro-4-methoxypyridine (CAS: 1211537-31-3) [1] is a prime example of a versatile, multi-halogenated pyridine used extensively in the synthesis of kinase inhibitors and agrochemical active ingredients. The unique electronic environment—created by the electron-withdrawing fluorine and chlorine atoms coupled with the electron-donating methoxy group—renders this molecule highly reactive toward nucleophilic aromatic substitution (SNAr) at the C2 position and transition-metal-catalyzed cross-coupling at the C5 position.

However, this same electrophilic nature dictates its toxicological profile, acting as a potent skin, eye, and respiratory irritant[2]. This whitepaper establishes a self-validating framework for the safe handling, storage, and emergency mitigation of 5-Chloro-2-fluoro-4-methoxypyridine, ensuring both scientific integrity and operator safety.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of a reagent is the first step in predicting its behavior in both synthetic workflows and exposure scenarios. Commercial suppliers such as and provide baseline metrics that inform our handling strategies[1][2].

Table 1: Core Physicochemical Properties

| Property | Specification |

| Chemical Name | 5-Chloro-2-fluoro-4-methoxypyridine |

| CAS Registry Number | 1211537-31-3[1] |

| Molecular Formula | C6H5ClFNO[1] |

| Molecular Weight | 161.56 g/mol [1] |

| Purity | ≥95% (Standard Commercial Grade)[2] |

Mechanistic Insight & Causality: The presence of the fluorine atom at the ortho position relative to the pyridine nitrogen creates a highly electron-deficient center. In biological systems, this electrophilicity can lead to unintended covalent binding with nucleophilic residues (e.g., thiols in cysteine) on cellular proteins, which is the fundamental causality behind its classification as an irritant. Furthermore, halogenated pyridines exhibit high lipophilicity, allowing them to rapidly permeate standard latex gloves, necessitating the use of nitrile or neoprene barriers.

GHS Hazard Classification & Toxicological Mechanistic Insights

The Globally Harmonized System (GHS) classifies this compound with specific hazard (H) and precautionary (P) statements, as documented by safety databases like [3].

Table 2: GHS Classification and Statements

| Category | Statements |

| Signal Word | Warning [2] |

| Hazard Statements | H302: Harmful if swallowed[3].H315: Causes skin irritation[2].H319: Causes serious eye irritation[2].H335: May cause respiratory irritation[2]. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2].P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses[2]. |

Causality of Hazards: The H335 (respiratory irritation) designation is critical[2]. When exposed to ambient moisture over prolonged periods, the fluoro-substituent can undergo slow hydrolysis, potentially releasing trace amounts of hydrofluoric acid (HF) and degrading the reagent. This necessitates stringent storage protocols under an inert atmosphere (Argon or Nitrogen) and handling exclusively within a certified chemical fume hood.

Experimental Workflows & Self-Validating Protocols

To ensure absolute safety and reproducibility, the following protocols must be implemented as self-validating systems—meaning each step contains a built-in check to verify its success before proceeding to the next.

Protocol 1: Safe Handling and Reaction Setup

Objective: To transfer and weigh 5-Chloro-2-fluoro-4-methoxypyridine without operator exposure or atmospheric degradation.

-

Environmental Verification: Ensure the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm).

-

Validation: Check the digital airflow monitor; do not proceed if the alarm is active or the reading fluctuates below 80 fpm.

-

-

PPE Selection: Don standard laboratory attire, safety goggles, and double-layer nitrile gloves.

-

Causality: Double-gloving provides a fail-safe against the lipophilic penetration of halogenated aromatics.

-

-

Inert Transfer: Purge the reagent bottle with dry Argon before and after weighing. Weigh the compound directly into a pre-tared, inert-gas-flushed reaction vessel.

-

Validation: The reaction vessel should maintain a positive pressure of Argon (indicated by a bubbler) to confirm the exclusion of atmospheric moisture.

-

-

Decontamination: Wipe down the balance and spatulas with a solvent such as isopropanol or ethanol, followed by water. Dispose of the wipes in a designated hazardous waste container.

Protocol 2: Emergency Response & Spill Mitigation

Objective: To neutralize and contain accidental releases safely.

-

Isolation: Immediately evacuate personnel from the immediate vicinity of the spill. Maximize fume hood ventilation if the spill is contained within it.

-

Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads).

-

Causality: Do not use combustible materials like paper towels, as they do not neutralize the electrophilic nature of the compound and can exacerbate off-gassing.

-

-

Collection and Validation: Carefully sweep the absorbed mixture using non-sparking tools into a sealable polyethylene container.

-

Validation: Use a volatile organic compound (VOC) sniffer or pH paper (if aqueous hydrolysis is suspected) to ensure the spill area is fully decontaminated before resuming normal operations.

-

Logical Relationship Diagram: Handling and Mitigation Workflow

The following diagram maps the logical flow from hazard identification to operational execution, emphasizing the required controls for 5-Chloro-2-fluoro-4-methoxypyridine.

Logical workflow mapping hazards and reactivity to safety controls for the pyridine derivative.

References

Sources

Navigating the Unknown: A Technical Guide to the Safe Handling of 5-Chloro-2-fluoro-4-methoxypyridine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Embracing the Precautionary Principle

In the landscape of pharmaceutical research and novel molecule synthesis, scientists are often faced with the challenge of handling compounds with limited or non-existent toxicological data. 5-Chloro-2-fluoro-4-methoxypyridine is one such compound. A comprehensive search of publicly available safety data sheets (SDS) and toxicological databases reveals a significant lack of specific toxicity information for this molecule. In such instances, the scientific community must adhere to the precautionary principle , which dictates that in the absence of complete data, a substance should be treated as potentially hazardous.

This guide is structured to provide a robust framework for the safe handling of 5-Chloro-2-fluoro-4-methoxypyridine, drawing upon a critical analysis of its chemical structure and the known toxicological profiles of structurally analogous pyridine derivatives. The causality behind each experimental and handling choice is explained to ensure a self-validating system of safety protocols.

Toxicological Profile: An exercise in Structural Analogy and Hazard Inference

Given the absence of direct toxicological data for 5-Chloro-2-fluoro-4-methoxypyridine, we must infer its potential hazards by examining its constituent functional groups and the known hazards of similar molecules. The pyridine ring, a common scaffold in pharmaceuticals, can exhibit a range of biological activities. The presence of halogen (chloro and fluoro) and methoxy substituents on the pyridine ring will significantly influence its reactivity, metabolic fate, and toxicological properties.

Inferred Hazards from Structural Analogs

Safety data sheets for structurally related compounds provide valuable insights into the potential hazards of 5-Chloro-2-fluoro-4-methoxypyridine. A summary of the Globally Harmonized System (GHS) hazard classifications for some of these analogs is presented below.

| Compound | GHS Hazard Statements | Key Findings |

| 2-Chloro-4-fluoropyridine | Flammable liquid and vapor, Toxic if swallowed, Toxic in contact with skin, Causes skin irritation, Causes serious eye irritation, Toxic if inhaled, May cause respiratory irritation.[1] | This analog suggests a high degree of acute toxicity via multiple routes of exposure and significant irritant properties. |

| 3-Fluoro-4-methoxypyridine | Harmful if swallowed.[2] | This indicates that oral toxicity is a potential concern. |

| 2-Chloro-5-fluoropyridine | No specific GHS statements found in the provided search results, but general handling precautions for halogenated pyridines apply. | First aid measures include immediate flushing of skin and eyes with water.[3] |

| 5-Chloro-2,3-difluoropyridine | Flammable liquid and vapor, Harmful if swallowed, Harmful to aquatic life with long lasting effects.[4] | This suggests flammability and environmental toxicity should also be considered. |

| General Halogenated Pyridines | Skin irritation, serious eye irritation, and respiratory irritation are common hazards. | Inhalation of vapors or dusts should be avoided, and appropriate personal protective equipment should be worn.[5][6] |

Based on this analysis, it is prudent to assume that 5-Chloro-2-fluoro-4-methoxypyridine may exhibit the following hazardous properties:

-

Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.

-

Skin and Eye Irritation: Likely to cause irritation, and potentially severe damage, upon contact.

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

The presence of a fluorine atom is of particular note. While organically bound fluorine is generally stable, certain metabolic pathways can potentially release fluoride ions, or the entire molecule could interfere with biological processes. In the event of thermal decomposition, highly toxic and corrosive fumes, including hydrogen chloride and hydrogen fluoride, may be produced.[3] Hydrofluoric acid is a highly corrosive and systemically toxic substance that can cause severe burns and life-threatening electrolyte imbalances.[7][8]

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough risk assessment is paramount before commencing any work with 5-Chloro-2-fluoro-4-methoxypyridine. This involves identifying potential routes of exposure and implementing robust control measures.

Routes of Exposure

-

Inhalation: Inhalation of fine powders or aerosols is a primary concern.

-

Dermal Contact: The compound can likely be absorbed through the skin, leading to local irritation and potential systemic toxicity.

-

Ocular Contact: Direct contact with the eyes is likely to cause severe irritation or damage.

-

Ingestion: Accidental ingestion could lead to acute toxicity.

Risk Mitigation Workflow

The following workflow, illustrated in the diagram below, should be followed to mitigate the risks associated with handling 5-Chloro-2-fluoro-4-methoxypyridine.

Caption: Risk assessment and mitigation workflow for handling novel compounds.

Detailed Handling Procedures: A Step-by-Step Guide

All handling of 5-Chloro-2-fluoro-4-methoxypyridine must be conducted with the utmost care, following these detailed protocols.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure. The fume hood should have a face velocity of at least 100 feet per minute.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following should be considered the minimum requirement:

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn when there is a risk of splashes.[5]

-

Hand Protection: Wear chemically resistant gloves. Given the halogenated and aromatic nature of the compound, nitrile gloves may not provide sufficient protection for prolonged contact. It is advisable to consult the glove manufacturer's compatibility charts. Consider double-gloving. Contaminated gloves should be disposed of immediately following proper procedures.[9]

-

Protective Clothing: A lab coat that is fully buttoned is required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or suit should be worn.[9]

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a full-face respirator with appropriate cartridges should be used.[5]

General Handling and Storage

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

-

Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage area should be secure.

-

Transport: When transporting the compound within the laboratory, use a secondary container to prevent spills.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth resuscitation if ingestion is suspected). Seek immediate medical attention.[1][10]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][5]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the safety data sheet of a structurally similar compound if available.[5]

Spill Response

The response to a spill should be dictated by its size and location.

Caption: Chemical spill response workflow.

For a small spill, and only if you are trained and have the appropriate PPE and spill kit materials, you can proceed with cleanup. For a large spill, evacuate the area and contact your institution's emergency response team.

Fire Response

In case of a fire involving 5-Chloro-2-fluoro-4-methoxypyridine, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[9] Do not use water, as it may be ineffective and could spread the fire. Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with hazardous decomposition products.

Waste Disposal

All waste containing 5-Chloro-2-fluoro-4-methoxypyridine, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste. Dispose of this waste in a designated, sealed, and properly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[2]

Conclusion: A Commitment to Safety

The handling of novel chemical entities like 5-Chloro-2-fluoro-4-methoxypyridine is integral to the advancement of science and medicine. However, this progress must be built on a foundation of unwavering commitment to safety. By adopting the precautionary principle, conducting thorough risk assessments, and adhering to rigorous handling protocols, researchers can protect themselves, their colleagues, and the environment. This guide provides a comprehensive framework for achieving that goal, ensuring that scientific discovery and safety go hand in hand.

References

-

Cole-Parmer. (2004, November 4). Material Safety Data Sheet - Hydrofluoric acid, 47-51%. Retrieved from [Link]

-

NextSDS. (n.d.). 5-chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride — Chemical Substance Information. Retrieved from [Link]

-

NextSDS. (n.d.). 5-CHLORO-2-ETHOXY-3-FLUORO-PYRIDINE — Chemical Substance Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hydrogen Fluoride (Hydrofluoric Acid) 7664-39-3. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023, November 1). Hydrofluoric acid - Substance Details - SRS. Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

The Architectural Blueprint of a Pharmaceutical Building Block: A Technical Guide to the Crystal Structure Analysis of 5-Chloro-2-fluoro-4-methoxypyridine

Abstract

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is of paramount importance for understanding their physicochemical properties, guiding drug design, and ensuring the reproducibility of pharmaceutical formulations. This in-depth technical guide provides a comprehensive overview of the process of crystal structure analysis, using 5-Chloro-2-fluoro-4-methoxypyridine as a focal point. While a definitive crystal structure for this specific molecule is not publicly available, this guide will navigate the complete workflow from synthesis to structural elucidation, leveraging data from the closely related analogue, 2-Chloro-5-fluoropyridine, to illustrate the core principles and techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a practical understanding of single-crystal X-ray diffraction and its application in characterizing pharmaceutical building blocks.

Introduction: The Significance of Halogenated Pyridines in Drug Discovery

The pyridine scaffold is a privileged structure in drug discovery, owing to its ability to engage in a variety of intermolecular interactions and its presence in numerous biologically active molecules. The introduction of halogen atoms and methoxy groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, fluorine can enhance metabolic stability and binding affinity, while chlorine can modulate lipophilicity and participate in halogen bonding. The methoxy group can act as a hydrogen bond acceptor and influence molecular conformation. Therefore, understanding the precise spatial arrangement of these substituents in molecules like 5-Chloro-2-fluoro-4-methoxypyridine is crucial for rational drug design.

Single-crystal X-ray diffraction remains the gold standard for determining the absolute three-dimensional structure of a molecule. The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, torsion angles, and details of intermolecular interactions that govern the packing of molecules in the solid state. This information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and solid-state characterization.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 5-Chloro-2-fluoro-4-methoxypyridine

A plausible synthetic route to 5-Chloro-2-fluoro-4-methoxypyridine can be devised based on established pyridine chemistry. While a specific protocol for this exact molecule is not readily found in the literature, a multi-step synthesis starting from commercially available precursors is a logical approach. The following is a generalized, hypothetical protocol based on analogous transformations.

Experimental Protocol: Synthesis of 5-Chloro-2-fluoro-4-methoxypyridine (Hypothetical)

-

Fluorination of a Pyridine Precursor: A suitable starting material, such as a 2-amino-5-chloropyridine derivative, could be subjected to a diazotization reaction followed by a Schiemann reaction or treatment with a fluorinating agent like Selectfluor to introduce the fluorine atom at the 2-position.

-

Methoxylation: The introduction of the methoxy group at the 4-position could be achieved via nucleophilic aromatic substitution on a precursor with a suitable leaving group at that position, using sodium methoxide in a polar aprotic solvent.

-

Purification: The crude product would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Chloro-2-fluoro-4-methoxypyridine.

Diagram: Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of 5-Chloro-2-fluoro-4-methoxypyridine.

Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often a process of trial and error, requiring careful control of parameters such as solvent, temperature, and concentration. Several common techniques can be employed for the crystallization of small organic molecules.[1]

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.[1]

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed inside a larger, sealed container containing a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Experimental Protocol: General Crystallization Screening

-

Solvent Screening: Dissolve a small amount of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to find a solvent of moderate solubility.

-

Set up Crystallization Trials: Using the most promising solvents, set up crystallization experiments using the techniques described above.

-

Incubation and Observation: Store the crystallization experiments in a vibration-free environment and monitor them periodically for the formation of single crystals.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This is performed using a diffractometer, which bombards the crystal with a focused beam of X-rays and records the diffraction pattern.

Diagram: Experimental Workflow for Crystal Structure Determination

Caption: A generalized workflow for single-crystal X-ray structure determination.

Experimental Protocol: Single-Crystal X-ray Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for various experimental factors. This process yields a file containing the Miller indices (h, k, l) and the intensity of each reflection.

Structure Solution and Refinement: From Diffraction Data to a 3D Model

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.

Structure Solution

The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities of the diffracted waves, not their phases. Structure solution methods are employed to overcome this problem and obtain an initial model of the crystal structure. Common methods for small molecules include direct methods and Patterson methods.

Structure Refinement

Once an initial model is obtained, it is refined against the experimental data to improve its accuracy. This is typically done using a least-squares minimization procedure, where the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors.

Case Study: Crystal Structure of 2-Chloro-5-fluoropyridine

To provide a concrete example of the output of a crystal structure analysis, we will examine the crystallographic data for 2-Chloro-5-fluoropyridine, a close analogue of our target molecule. The data for this compound is available in the Crystallography Open Database (COD) under the entry number 7230211.[2]

Table 1: Crystallographic Data for 2-Chloro-5-fluoropyridine (COD ID: 7230211)

| Parameter | Value |

| Chemical Formula | C₅H₃ClFN |

| Formula Weight | 131.54 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.896(2) |

| b (Å) | 10.344(4) |

| c (Å) | 13.250(5) |

| α (°) | 90 |

| β (°) | 96.06(3) |

| γ (°) | 90 |

| Volume (ų) | 531.1(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.646 |

| Temperature (K) | 293 |

Table 2: Selected Bond Lengths and Angles for 2-Chloro-5-fluoropyridine

| Bond/Angle | Length (Å) / Angle (°) |

| Cl(1)-C(2) | 1.734(3) |

| F(1)-C(5) | 1.349(3) |

| N(1)-C(2) | 1.311(4) |

| N(1)-C(6) | 1.339(4) |

| C(2)-N(1)-C(6) | 117.8(3) |

| C(4)-C(5)-F(1) | 119.0(3) |

| N(1)-C(2)-Cl(1) | 115.5(2) |

Note: The data presented here is for illustrative purposes and is based on the publicly available CIF file for 2-Chloro-5-fluoropyridine. The numbers in parentheses represent the estimated standard deviations.

Analysis of the Crystal Structure: Intermolecular Interactions and Packing

The crystal structure of 2-Chloro-5-fluoropyridine reveals how the molecules pack in the solid state, which is governed by a network of intermolecular interactions. In halogenated aromatic compounds, interactions such as halogen bonds (C-X···A, where X is a halogen and A is a Lewis base) and π-π stacking are common.[3]

In the case of 2-Chloro-5-fluoropyridine, one would expect to see C-H···N and C-H···F hydrogen bonds, as well as potential C-Cl···N or C-F···π interactions, which would contribute to the overall stability of the crystal lattice.

The introduction of a methoxy group at the 4-position, as in 5-Chloro-2-fluoro-4-methoxypyridine, would likely introduce additional intermolecular interactions. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming C-H···O interactions. The presence of the methoxy group could also influence the overall molecular packing by altering the steric and electronic properties of the molecule.

Diagram: Potential Intermolecular Interactions

Caption: A diagram illustrating potential intermolecular interactions in the crystal structure of 5-Chloro-2-fluoro-4-methoxypyridine.

Conclusion: The Value of Crystal Structure Analysis in Drug Development

The detailed structural information obtained from single-crystal X-ray diffraction is indispensable in modern drug discovery and development. For a molecule like 5-Chloro-2-fluoro-4-methoxypyridine, a crystal structure would provide invaluable insights into its conformation, potential for polymorphism, and the nature of its intermolecular interactions. This knowledge can be leveraged to optimize its properties as a pharmaceutical building block, predict its behavior in different solid forms, and ultimately contribute to the development of safer and more effective medicines. While a definitive structure for this specific compound remains to be determined, the methodologies and principles outlined in this guide provide a robust framework for its future analysis and for the characterization of other novel pharmaceutical compounds.

References

- D. L. Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.

-

Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., Serebryanaya, N. R., Moeck, P., Downs, R. T., & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures. Journal of Applied Crystallography, 45(4), 530-532. [Link]

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.

- Desiraju, G. R. (2013). Crystal engineering: a holistic view.

- Politzer, P., Murray, J. S., & Clark, T. (2013). Halogen bonding: an electrostatically-driven interaction. Physical Chemistry Chemical Physics, 15(27), 11178-11189.

Sources

Mass Spectrometry Fragmentation Patterns of 5-Chloro-2-fluoro-4-methoxypyridine: A Predictive and Mechanistic Guide

Executive Summary

For researchers and drug development professionals, the unambiguous structural confirmation of highly functionalized heterocyclic building blocks is a critical bottleneck. 5-Chloro-2-fluoro-4-methoxypyridine (CAS: 1211537-31-3) is a prime example of a multi-substituted scaffold where mass spectrometry (MS) provides profound structural insights. This whitepaper delivers an in-depth, mechanistic analysis of its mass spectrometric behavior, detailing the causality behind its fragmentation pathways and providing a self-validating experimental protocol for robust structural elucidation.

Molecular Characteristics & Isotopic Signatures

Before analyzing fragmentation, one must establish the baseline molecular signature. 5-Chloro-2-fluoro-4-methoxypyridine ( C6H5ClFNO ) has a nominal mass of 161 Da and an exact monoisotopic mass of 161.0042 Da.

The presence of a single chlorine atom dictates the most prominent feature of its intact mass spectrum: the isotopic cluster. Chlorine exists naturally as two stable isotopes, 35Cl and 37Cl , in an approximate 3:1 ratio. Consequently, the molecular ion ( M+∙ ) will present as a distinct doublet at m/z 161 and m/z 163 , with the latter exhibiting roughly 33% of the base peak's intensity[1]. Fluorine, being monoisotopic ( 19F ), does not complicate the isotopic cluster, allowing the 3:1 signature to serve as a primary self-validation checkpoint for the intact molecule.

Mechanistic Breakdown of Fragmentation Pathways

The fragmentation of halomethoxypyridines under standard 70 eV Electron Ionization (EI) is governed by the relative bond dissociation energies (BDEs) and the stability of the resulting radical cations. The pathways below detail the causality behind each structural cleavage.

Pathway A: Methoxy Group Dynamics (The CH3∙ vs. CH2O Competition)

The methoxy substituent at the 4-position is highly labile under electron ionization. The molecule undergoes two competing primary fragmentations:

-

Loss of a Methyl Radical ( −15 Da): Cleavage of the weak oxygen-methyl bond yields a stable pyridoxy cation ( [M−CH3]+ at m/z 146/148). This intermediate frequently undergoes subsequent elimination of carbon monoxide (CO, −28 Da) to form a highly stable, ring-contracted species[2].

-

Loss of Formaldehyde ( −30 Da): Driven by a McLafferty-type rearrangement, a hydrogen atom migrates to the pyridine ring, expelling neutral formaldehyde ( CH2O ). This results in a radical cation at m/z 131/133. This pathway is thermodynamically favored due to the stability of the expelled neutral molecule.

Pathway B: Halogen Cleavage Kinetics

When evaluating the halogens, the cleavage hierarchy is strictly dictated by thermodynamics. The C-Cl bond dissociation energy is approximately 397 kJ/mol, whereas the C-F bond is significantly stronger at ~536 kJ/mol. Therefore, the homolytic cleavage of the chlorine radical ( −35/37 Da) to yield an m/z 126 fragment is highly probable, whereas the direct loss of a fluorine radical is kinetically hindered and rarely observed prior to ring opening[1].

Pathway C: Pyridine Ring Scission

The pyridine core is exceptionally stable. However, following the initial loss of the methoxy and halogen substituents, the remaining cyclic structure undergoes high-energy scission. This typically manifests as the expulsion of neutral hydrogen cyanide (HCN, −27 Da) or acetylene ( C2H2 , −26 Da), a universal structural fingerprint for nitrogenous aromatic rings[3].

Pathway D: Electrospray Ionization (ESI) Adduct Formation

If analyzed via LC-ESI-MS rather than GC-EI-MS, the fluoropyridine moiety exhibits unique solvent and cation interactions. Fluoropyridines readily form lithiated or protonated adducts. Collision-induced dissociation (CID) of these adducts reveals that the ortho-fluorine atom (at the 2-position) strongly influences the basicity and coordination geometry of the pyridine nitrogen, stabilizing [M+H]+ ions at m/z 162/164[4].

Caption: Mechanistic fragmentation pathways of 5-Chloro-2-fluoro-4-methoxypyridine under EI-MS.

Quantitative Data Presentation

The following table synthesizes the predicted quantitative fragmentation data, serving as a reference matrix for spectral matching.